Hydrogen-Bond Donor Capacity: Free Base 2-Amino-2-methylpentan-3-one vs. N,N-Dimethyl Analog
2-Amino-2-methylpentan-3-one possesses one hydrogen-bond donor (the primary amine –NH₂), whereas its N,N-dimethyl analog 1-(dimethylamino)-2-methylpentan-3-one (CAS 51690-03-0) has zero HBD. This single HBD difference is critical for chromatographic retention on polar stationary phases and for compliance with Lipinski's Rule of Five in early drug discovery screening [1].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 HBD (PubChem computed) |
| Comparator Or Baseline | 1-(Dimethylamino)-2-methylpentan-3-one: 0 HBD |
| Quantified Difference | Δ = 1 HBD; free base logP 0.1 vs. estimated logP ~1.8 for the dimethyl analog |
| Conditions | PubChem computed properties (Cactvs 3.4.8.18) |
Why This Matters
A single HBD governs aqueous solubility, passive membrane permeability, and reversed-phase HPLC retention—directly affecting both analytical method development and the compound's suitability as a fragment or building block in medicinal chemistry.
- [1] PubChem CID 11241672. Computed Properties: Hydrogen Bond Donor Count, XLogP3-AA. https://pubchem.ncbi.nlm.nih.gov/compound/500168-09-2#section=Chemical-and-Physical-Properties (accessed 2026-04-28). View Source
